
7-Aminoheptanoic acid hydrochloride
Overview
Description
7-Aminoheptanoic acid hydrochloride (CAS: 62643-56-5) is a hydrochloride salt of the ω-amino carboxylic acid derivative, 7-aminoheptanoic acid. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of 181.66 g/mol . Structurally, it comprises a seven-carbon aliphatic chain with an amino group (-NH₂) at the terminal position and a hydrochloride moiety. This compound is widely utilized as a pharmaceutical intermediate and analytical reference standard in bioanalytical workflows, such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) .
Preparation Methods
Two-Step Synthesis via 7-Bromoheptanoic Acid Ethyl Ester
The most well-documented method involves a two-step process starting from 7-bromoheptanoic acid ethyl ester, as detailed in CN103319358B . This approach prioritizes simplicity, cost-effectiveness, and scalability.
Amination of 7-Bromoheptanoic Acid Ethyl Ester
The first step involves nucleophilic substitution, where the bromine atom in 7-bromoheptanoic acid ethyl ester is replaced by an amino group. Key parameters include:
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Reagents : Anhydrous ammonia dissolved in methanol.
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Conditions : Reaction conducted at 25–30°C for 24–48 hours under atmospheric pressure.
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Mechanism : Ammonia acts as a nucleophile, displacing bromide to form 7-aminoheptanoic acid ethyl ester.
This step avoids toxic reagents like phosgene or cyanides, enhancing safety and reducing waste .
Acid Hydrolysis to Form Hydrochloride Salt
The ethyl ester intermediate undergoes hydrolysis in hydrochloric acid to yield the final product:
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Reagents : Concentrated HCl (35–37%) in aqueous ethanol (1:1 v/v).
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Conditions : Reflux at 80–85°C for 6–8 hours.
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Workup : The crude product is recrystallized from ethanol-water (3:1 v/v) to achieve >98% purity .
Yield : The overall yield exceeds 70%, with minimal by-products such as unreacted ester or over-hydrolyzed derivatives.
Comparative Analysis of Synthetic Routes
While the patent method dominates industrial production, alternative routes exist but face limitations:
Method | Advantages | Disadvantages |
---|---|---|
Two-Step Amination | High yield (70–75%), low toxicity | Requires anhydrous ammonia handling |
Enzymatic Synthesis | Eco-friendly, mild conditions | Lower yield (40–50%), costly enzymes |
Direct Amination | Single-step process | Low purity (<90%), complex purification |
The two-step method remains superior due to its balance of efficiency and practicality .
Reaction Optimization and Scalability
Catalytic Improvements
Recent advances explore catalysts to accelerate the amination step:
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) reduces reaction time to 12–18 hours without compromising yield .
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Microwave Assistance : Irradiation at 50–60°C achieves 90% conversion in 2 hours, though scalability remains challenging.
Industrial-Scale Production
Key considerations for large-scale synthesis include:
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Continuous Flow Systems : Enhance mixing and heat transfer during hydrolysis, reducing batch variability.
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Solvent Recovery : Methanol and ethanol are distilled and reused, lowering environmental impact.
Purity Control and Analytical Validation
Post-synthesis purification ensures compliance with pharmacopeial standards:
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Recrystallization : Ethanol-water mixtures remove residual esters and inorganic salts.
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Analytical Techniques :
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HPLC : Quantifies purity using a C18 column (UV detection at 210 nm).
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NMR : Confirms structural integrity (δ 1.35–1.50 ppm for methylene groups, δ 3.10 ppm for NH₃⁺).
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Critical Quality Attributes :
Chemical Reactions Analysis
Types of Reactions: 7-Aminoheptanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of 7-aminoheptanoic acid hydrochloride. In an in vitro evaluation, it was found to potentially inhibit the reproduction of viruses, specifically during the early stages of infection. The study indicated that this compound, along with other aliphatic amino acids, could play a role in therapeutic strategies against viral infections such as those caused by coronaviruses .
Key Findings:
- Mechanism : The compound may interfere with viral replication processes.
- Cytotoxicity : It demonstrated low cytotoxic effects at certain concentrations, making it a candidate for further study in antiviral therapies .
Synthesis of Pharmaceuticals
This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential in developing drugs that target specific biological pathways.
Case Studies:
- Guanidino Derivatives : Research has shown that 7-aminoheptanoic acid can be converted into guanidino derivatives, which are significant in drug development for their biological activity .
- Peptide Synthesis : It serves as a building block for peptides and other complex molecules, facilitating the creation of biologically active compounds .
Proteomics Research
In the field of proteomics, this compound is employed as a biochemical reagent. Its role includes:
Mechanism of Action
The mechanism of action of 7-Aminoheptanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the regulation of metabolic pathways or the prevention of specific biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
5-Aminovaleric Acid Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₂
- Molecular Weight : 153.61 g/mol
- CAS : 627-95-2
- Purity : >98.0% (T)
- Applications: Used in peptide synthesis and as a precursor for bioactive molecules. Its shorter carbon chain (C5 vs. C7) reduces lipophilicity compared to 7-aminoheptanoic acid hydrochloride, influencing membrane permeability and metabolic stability .
8-Aminooctanoic Acid
- Molecular Formula: C₈H₁₇NO₂ (free acid)
- CAS : 693-04-9
- Key Differences: The longer carbon chain (C8) enhances hydrophobic interactions in biochemical assays but may reduce solubility in aqueous matrices. Unlike its hydrochloride counterpart, 8-aminooctanoic acid lacks the ionic chloride group, altering its ionization behavior in MS/MS workflows .
Glycine Hydrochloride
- Molecular Formula: C₂H₆ClNO₂
- Molecular Weight : 111.53 g/mol
- CAS : 6000-43-7
- Purity : >99.0% (T)
- Applications : Primarily used in biochemical buffers. Its minimal carbon chain (C2) limits its utility in applications requiring hydrophobic interactions, such as chromatography internal standards .
Analytical Performance in MS/MS Workflows
A comparative study using MS/MS revealed distinct precursor-to-fragment ion transitions for this compound (m/z 146.20→55.10) and its analogue, ε-aminocaproic acid (EACA; m/z 132.20→79.10) . The higher molecular weight and fragmentation pattern of this compound enhance its specificity as an internal standard in complex biological matrices like plasma.
Research Findings and Industrial Relevance
- Metabolic Engineering: 7-Aminoheptanoic acid serves as a precursor in microbial pathways for producing pimelic acid and heptamethylenediamine, highlighting its role in sustainable chemical production .
- Analytical Specificity : The compound’s unique fragmentation profile (e.g., m/z 146→55 ) minimizes cross-reactivity in plasma analysis, outperforming shorter-chain analogues like EACA .
- Supply Chain : Major suppliers include Xingrui Industry Co. and Wuhan Xinxinjiali Biotech, reflecting its industrial demand in Asia .
Biological Activity
7-Aminoheptanoic acid hydrochloride (CAS Number: 62643-56-5) is a derivative of heptanoic acid, an amino acid that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.
- Molecular Formula : C₇H₁₆ClNO₂
- Molecular Weight : 145.66 g/mol
- Structure : The compound features a seven-carbon chain with an amino group and a carboxylic acid, making it a hydrophilic molecule suitable for various biological interactions.
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Histone Deacetylase Inhibition :
- Research indicates that derivatives of 7-aminoheptanoic acid can act as inhibitors of histone deacetylases (HDACs). These enzymes play crucial roles in gene regulation and cellular processes, including proliferation and apoptosis. For instance, certain synthesized analogs have demonstrated IC₅₀ values in the low nanomolar range against HDAC8, indicating potent inhibitory effects .
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Studies
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HDAC Inhibition Study :
- A study focused on the design and synthesis of novel HDAC inhibitors highlighted the effectiveness of 7-aminoheptanoic acid derivatives. Compounds were tested for their ability to inhibit HDAC activity, with some showing IC₅₀ values as low as 17 nM against HDAC8, demonstrating significant potential for cancer therapy .
- Neuroprotection in Cellular Models :
- Antimicrobial Activity Evaluation :
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-aminoheptanoic acid hydrochloride, and how do their yields and purities compare?
The synthesis of this compound typically involves elongation strategies using CoA-dependent enzymes or chemical modifications of precursor molecules. For example, biochemical pathways utilizing carbon storage pathways from polyhydroxyalkanoate-accumulating bacteria can produce the compound by introducing terminal amine and carboxyl groups in a C7 backbone . Alternatively, stepwise chemical synthesis involves condensation reactions, such as coupling methyl N'-cyano-N-(pyridin-4-yl)carbamimidothioate with 7-aminoheptanoic acid derivatives under carbodiimide activation (e.g., EDC or HATU) to form intermediates, followed by hydrochloric acid treatment to yield the hydrochloride salt . Purity (>98%) is often achieved via recrystallization or chromatography, as noted in TCI’s analytical methods .
Q. What analytical techniques are recommended for characterizing this compound, and how should data inconsistencies be addressed?
Key techniques include:
- NMR spectroscopy : To confirm structural integrity, particularly the presence of the heptanoic acid backbone and amine group.
- HPLC with UV detection : For assessing purity (>98% as per TCI standards) and resolving potential by-products like unreacted 7-aminoheptanoic acid .
- Mass spectrometry (MS) : To verify molecular weight (181.66 g/mol) and detect chloride adducts . Discrepancies in purity data may arise from differences in solvent systems (e.g., aqueous vs. organic mobile phases in HPLC) or incomplete salt formation. Cross-validation using elemental analysis (C, H, N, Cl) is advised .
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for biological assays. However, hygroscopicity can compromise long-term stability. Storage recommendations include desiccated conditions at ambient temperatures and avoidance of oxidizing agents . Stability under acidic/basic conditions should be tested via pH-dependent degradation studies (e.g., 24-hour stability in buffers at pH 2–9) .
Advanced Research Questions
Q. What strategies mitigate enantiomeric impurities in this compound synthesis, and how are they validated?
Chiral resolution techniques, such as using optically active precursors (e.g., 2-methyl or 2-benzyl-7-aminoheptanoic acids), can reduce racemization . Asymmetric hydrogenation or enzymatic catalysis (e.g., aminotransferases) may also improve enantiomeric excess. Validation requires chiral HPLC or circular dichroism (CD) spectroscopy. For example, TCI’s purity standards (>98%) do not specify enantiomeric ratios, necessitating additional chiral analysis .
Q. How do contradictory data on reaction yields in literature syntheses arise, and what experimental variables should be optimized?
Yield variations (e.g., 60–85%) often stem from:
- Catalyst choice : Carbodiimides like EDC vs. HATU affect coupling efficiency .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) may improve intermediate solubility but require rigorous drying to prevent hydrolysis .
- Temperature control : Exothermic reactions during HCl salt formation can lead to decomposition if not cooled . Systematic optimization via Design of Experiments (DoE) is recommended, focusing on solvent polarity, catalyst loading, and reaction time .
Q. What metabolic engineering approaches enable microbial production of this compound, and what are their scalability challenges?
Engineered E. coli or Bacillus strains expressing heterologous CoA-dependent elongation enzymes can convert malonyl-CoA or pimelate precursors into 7-aminoheptanoic acid. Challenges include:
- Toxicity : Accumulation of intermediates may inhibit cell growth.
- Yield limitations : Competing pathways (e.g., β-oxidation) reduce carbon flux toward the target compound. Solutions include promoter engineering to regulate enzyme expression and in situ product removal via adsorption .
Q. Methodological Considerations
Q. How should researchers design experiments to assess the compound’s role in enzyme inhibition studies?
- Dose-response assays : Test concentrations from 1 μM to 10 mM in buffer systems (pH 7.4) to determine IC50 values.
- Control experiments : Include free base and structurally similar ω-amino acids (e.g., 6-aminocaproic acid) to isolate hydrochloride-specific effects.
- Kinetic analysis : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition mechanisms .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Standardized workup : Precipitate the hydrochloride salt using chilled diethyl ether after neutralization.
- Batch consistency : Document solvent lot numbers, catalyst sources, and drying times for intermediates.
- Quality control : Mandate NMR and HPLC data for every batch, as per TCI’s analytical guidelines .
Properties
IUPAC Name |
7-aminoheptanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDYIDGGSILID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62643-56-5 | |
Record name | Heptanoic acid, 7-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62643-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanoic acid,7-amino-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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